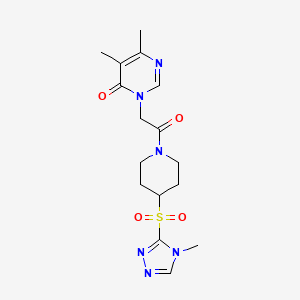
5,6-dimethyl-3-(2-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-dimethyl-3-(2-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C16H22N6O4S and its molecular weight is 394.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5,6-Dimethyl-3-(2-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and pharmacological implications of this compound based on diverse research findings.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of various precursors. The key steps typically involve:
- Formation of the Triazole Ring : The triazole moiety is synthesized via cyclization reactions involving hydrazines and appropriate carbonyl compounds.
- Pyrimidine Core Construction : The pyrimidine structure is constructed through condensation reactions that link the triazole and piperidine components.
- Final Coupling : The final product is obtained by coupling the synthesized intermediates under controlled conditions to ensure high yield and purity.
Research indicates that the compound exhibits significant biological activity through multiple mechanisms:
- Antimicrobial Activity : Studies have shown that derivatives of triazole compounds exhibit potent antibacterial effects against various pathogens. For instance, compounds similar in structure have demonstrated activity against Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentrations (MIC) ranging from 0.5 to 8 µg/mL .
Pharmacological Profile
The biological activity of this compound can be summarized in the following table:
| Activity | Target/Effect | IC50/Activity Level |
|---|---|---|
| Antibacterial | Various bacterial strains | MIC 0.5 - 8 µg/mL |
| Antifungal | Fungal pathogens | IC50 values around 10 µg/mL |
| Anticancer | Colon carcinoma (HCT116) | IC50 = 6.2 µM |
| Breast cancer (T47D) | IC50 = 27.3 µM |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several triazole derivatives, including those structurally related to our compound. Results indicated that these compounds effectively inhibited bacterial growth, suggesting a potential for development as new antibiotics .
- Antitumor Activity : In vitro studies demonstrated that certain derivatives of the target compound inhibited cell proliferation in cancer cell lines such as HCT116 and T47D, with IC50 values indicating moderate to high potency against these cells .
- Molecular Docking Studies : Computational studies utilizing molecular docking have provided insights into the binding affinities of this compound with various targets, including enzymes involved in cancer metabolism and receptors associated with pain pathways . These studies suggest a multifaceted mechanism of action.
属性
IUPAC Name |
5,6-dimethyl-3-[2-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]-2-oxoethyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O4S/c1-11-12(2)17-9-22(15(11)24)8-14(23)21-6-4-13(5-7-21)27(25,26)16-19-18-10-20(16)3/h9-10,13H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNBZANBNZUJPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CCC(CC2)S(=O)(=O)C3=NN=CN3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














